molecular formula C11H9F4N B12857562 4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole

4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole

Cat. No.: B12857562
M. Wt: 231.19 g/mol
InChI Key: BZGQROXZVRCPQQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole is a fluorinated indole derivative with the molecular formula C11H9F4N. This compound is notable for its unique structure, which includes four fluorine atoms and three methyl groups attached to the indole core. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole typically involves the introduction of fluorine atoms into the indole structure. One common method is the fluorination of a pre-formed indole derivative using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent and efficient production. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole is largely dependent on its interaction with molecular targets. The fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole is unique due to the presence of four fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to other indole derivatives. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C11H9F4N

Molecular Weight

231.19 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-2,3,3-trimethylindole

InChI

InChI=1S/C11H9F4N/c1-4-11(2,3)5-6(12)7(13)8(14)9(15)10(5)16-4/h1-3H3

InChI Key

BZGQROXZVRCPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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